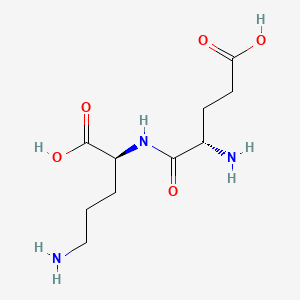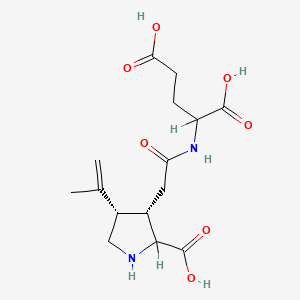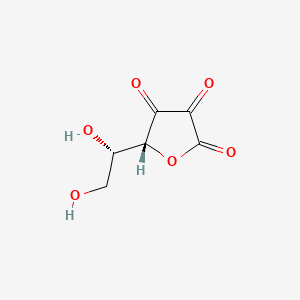
Dehydroascorbic acid
Overview
Description
Dehydroascorbic acid is an oxidized form of ascorbic acid (vitamin C). It is actively imported into the endoplasmic reticulum of cells via glucose transporters and is reduced back to ascorbic acid by glutathione and other thiols . This compound plays a crucial role in recycling vitamin C within the body, ensuring the maintenance of its antioxidant properties .
Mechanism of Action
Target of Action
Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . Once inside the cells, it is reduced back to ascorbate by glutathione and other thiols . This makes the endoplasmic reticulum and the glucose transporters the primary targets of DHA.
Mode of Action
DHA and ascorbic acid have similar biological activity as antivirals, but DHA also has neuroprotective effects . Concerning DHA’s antiviral effect against herpes simplex virus type 1, it is suggested that DHA acts after replication of viral DNA and prevents the assembly of progeny virus particles . Unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain .
Biochemical Pathways
DHA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of DHA . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of DHA in humans is highly complex . DHA uptake is expectedly inhibited by excess glucose, while the maximal rates of uptake for ascorbic acid (ASC) and DHA are similar when glucose is absent . Going from physiological to pharmacological doses, DHA pharmacokinetics change from zero to first order .
Result of Action
In the body, both DHA and ascorbic acid have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with DHA having the stronger effect . After an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .
Action Environment
The action of DHA is influenced by environmental factors such as the presence of glucose and reactive oxygen species . DHA is actively imported into cells via glucose transporters, and its uptake is inhibited by excess glucose . The presence of reactive oxygen species can influence the oxidation/hydrolysis ratio of DHA .
Biochemical Analysis
Biochemical Properties
Dehydroascorbic acid interacts with various enzymes, proteins, and other biomolecules. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . DHA is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by generating the necessary enzyme cofactor and intracellular antioxidant . DHA also protects cells against oxidative stress . This protection is compromised when DHA expression in mitochondria is inhibited .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction back to ascorbic acid by glutathione and other thiols within the endoplasmic reticulum . This process generates the necessary enzyme cofactor and intracellular antioxidant . The structure of DHA is the result of rapid hemiketal formation between the 6-OH and the 3-carbonyl groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The lifetime of the stabilized species is commonly said to be about 6 minutes under biological conditions . Destruction results from irreversible hydrolysis of the lactone bond, with additional degradation reactions following .
Metabolic Pathways
This compound is involved in several metabolic pathways, including ascorbate and aldarate metabolism, glutamate metabolism, and glutathione metabolism . It assists the iron-containing proteins and the iron transfer between various aqueous compartments .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily via glucose transporters . It is actively imported into the endoplasmic reticulum of cells where it is trapped by reduction back to ascorbic acid .
Subcellular Localization
This compound predominantly localizes to the mitochondria of cells where it is highly expressed . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . This localization plays a crucial role in its activity and function, particularly in its role as an antioxidant and enzyme cofactor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroascorbic acid can be synthesized by the oxidation of ascorbic acid. This reaction is typically carried out using oxidizing agents such as potassium iodate (KIO3), which converts ascorbic acid to this compound . The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, this compound is produced through similar oxidation processes. High-performance liquid chromatography (HPLC) is commonly used to separate and purify this compound from ascorbic acid . The use of electrochemical or ultraviolet light detection methods in HPLC ensures accurate quantification and quality control of the product .
Types of Reactions:
Reduction: this compound can be reduced back to ascorbic acid by reducing agents such as glutathione and other thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium iodate (KIO3) is commonly used for the oxidation of ascorbic acid to this compound.
Reducing Agents: Glutathione and other thiols are used to reduce this compound back to ascorbic acid.
Major Products Formed:
Oxidation: The major product formed is this compound.
Reduction: The major product formed is ascorbic acid.
Scientific Research Applications
Dehydroascorbic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ascorbic Acid
- Semidehydroascorbic Acid
Properties
Key on ui mechanism of action |
Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. |
|---|---|
CAS No. |
490-83-5 |
Molecular Formula |
C6H6O6 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1 |
InChI Key |
SBJKKFFYIZUCET-DOAHDZERSA-N |
SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Isomeric SMILES |
C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Appearance |
Solid powder |
melting_point |
Decomposes at 225°C (437°F) |
Key on ui other cas no. |
490-83-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in water at 60°C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Dehydroascorbic acid; L Dehydroascorbic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


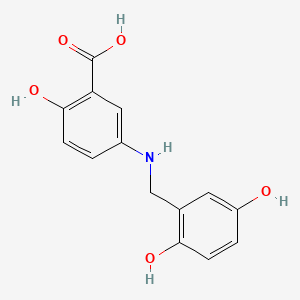
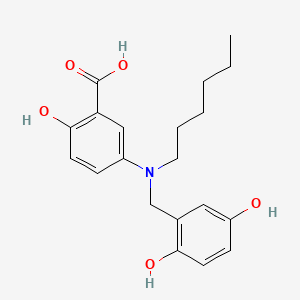
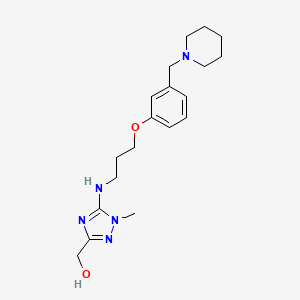

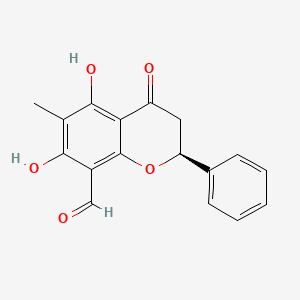
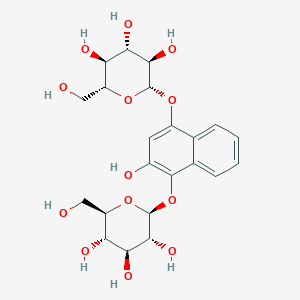
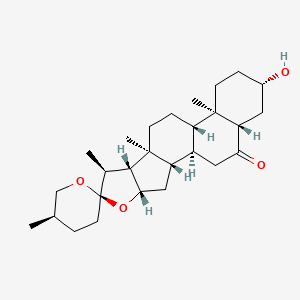
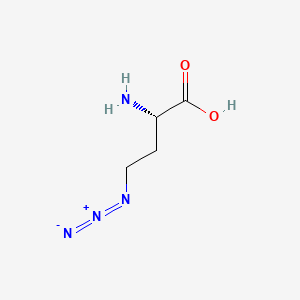
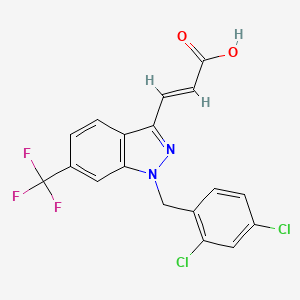

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
